

A Comprehensive Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

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(R)-(-)-3-Hydroxytetrahydrofuran, a vital chiral building block in modern organic synthesis, holds a significant position in the development of novel pharmaceuticals. Its unique structural features, comprising a tetrahydrofuran ring and a hydroxyl group at the C3 position with a defined (R)-stereochemistry, make it an invaluable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery and development, tailored for researchers, scientists, and professionals in the field.

Core Molecular and Physical Properties

(R)-(-)-3-Hydroxytetrahydrofuran is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C ₄ H ₈ O ₂ [1] [2] [3] [4]
Molecular Weight	88.11 g/mol [1] [2] [4]
Appearance	Clear colorless to light yellow liquid [2]
Density	1.097 g/mL at 25 °C
Boiling Point	181 °C
Refractive Index	n _{20/D} 1.45
Optical Activity	[α] _{20/D} -18°, c = 2.4 in methanol
CAS Number	86087-24-3 [4]

Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran: Experimental Protocols

The enantiomerically pure synthesis of **(R)-(-)-3-Hydroxytetrahydrofuran** is crucial for its application in pharmaceutical manufacturing. Several methods have been developed, with the acid-catalyzed cyclodehydration of (R)-1,2,4-butanetriol being a prominent and efficient route.

Protocol 1: Acid-Catalyzed Cyclodehydration of (R)-1,2,4-Butanetriol

This method involves the intramolecular cyclization of (R)-1,2,4-butanetriol using a strong acid ion-exchange resin as a catalyst.[\[1\]](#)[\[5\]](#)

Materials:

- (R)-1,2,4-Butanetriol (optical purity ≥ 99.0%)[\[1\]](#)
- Strong acid ion-exchange resin (e.g., Amberlyst 15, H⁺ form)[\[1\]](#)[\[5\]](#)
- 1,4-Dioxane[\[1\]](#)[\[5\]](#)
- Anhydrous sodium sulfate

- Rotary evaporator
- Reaction vessel equipped with a reflux condenser and magnetic stirrer

Procedure:

- In a suitable reaction vessel, dissolve (R)-1,2,4-butanetriol in an equal volume of 1,4-dioxane.[\[5\]](#)
- Add the strong acid ion-exchange resin to the solution.[\[5\]](#)
- Heat the reaction mixture to 100 °C and maintain it at this temperature for 20 hours under atmospheric pressure with continuous stirring.[\[5\]](#)
- After the reaction is complete, cool the mixture to room temperature and filter to remove the ion-exchange resin.
- Remove the solvent (1,4-dioxane) from the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by vacuum distillation to yield pure **(R)-(-)-3-Hydroxytetrahydrofuran**.

Expected Yield: 96-99%[\[1\]](#)[\[5\]](#)

Protocol 2: Synthesis from (R)-4-chloro-1,3-butanediol

An alternative route involves the cyclization of (R)-4-chloro-1,3-butanediol in an acidic aqueous solution.[\[1\]](#)

Materials:

- (R)-4-chloro-1,3-butanediol
- 0.5 N Hydrochloric acid[\[1\]](#)
- 50% aqueous solution of sodium hydroxide[\[1\]](#)
- Reaction vessel with a reflux condenser

Procedure:

- Dissolve (R)-4-chloro-1,3-butanediol in 0.5 N hydrochloric acid in a reaction vessel.[1]
- Heat the reaction mixture under reflux for 2 hours.[1]
- Cool the reaction mixture to room temperature.
- Neutralize the mixture with a 50% aqueous solution of sodium hydroxide.[1]
- Filter the resulting solution to remove any precipitated salts.
- The aqueous filtrate containing **(R)-(-)-3-Hydroxytetrahydrofuran** can then be subjected to extraction with an organic solvent (e.g., ethyl acetate) followed by drying and solvent evaporation to isolate the product. Further purification can be achieved by distillation.

Expected Yield: Approximately 67%[1]

Analytical and Spectroscopic Characterization

Accurate characterization of **(R)-(-)-3-Hydroxytetrahydrofuran** is essential to ensure its purity and identity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment within the molecule.

- Typical Spectrum: The ¹H NMR spectrum of 3-Hydroxytetrahydrofuran shows characteristic signals for the protons on the tetrahydrofuran ring and the hydroxyl group.[6]
- Experimental Conditions: Spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Characteristic Absorptions:** The IR spectrum of **(R)-(-)-3-Hydroxytetrahydrofuran** will exhibit a broad absorption band in the region of 3400-3200 cm^{-1} corresponding to the O-H stretching of the hydroxyl group. C-O stretching vibrations for the ether and alcohol functionalities will also be present.
- **Sample Preparation:** A neat liquid sample can be analyzed using a thin film between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[4]

Mass Spectrometry (MS)

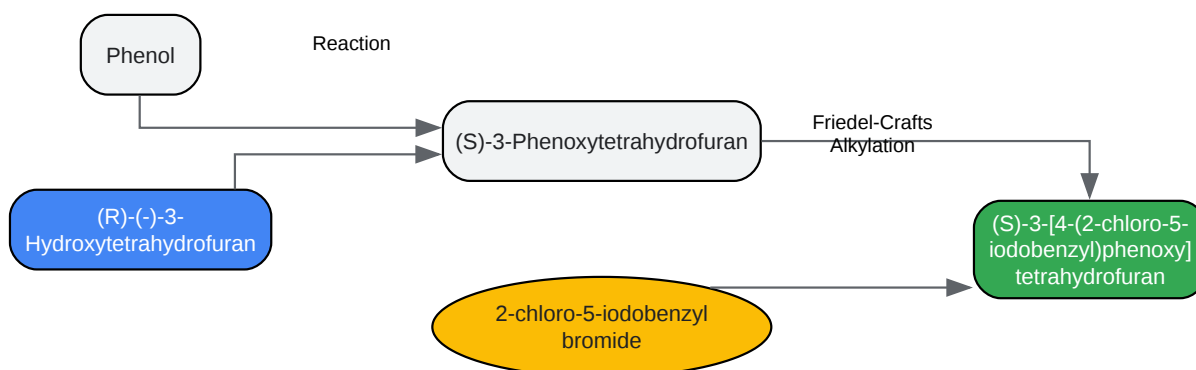
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Expected Molecular Ion:** The electron ionization (EI) mass spectrum should show a molecular ion peak (M^+) at $m/z = 88$. [7]
- **Fragmentation:** Common fragmentation patterns involve the loss of water and cleavage of the tetrahydrofuran ring.

Application in Drug Development: Synthesis of Empagliflozin

(R)-(-)-3-Hydroxytetrahydrofuran is a key chiral intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes. [8] The chirality of the C3 position in the tetrahydrofuran ring is crucial for the biological activity of Empagliflozin.

The following diagram illustrates the role of **(R)-(-)-3-Hydroxytetrahydrofuran** in a reported synthetic route to an Empagliflozin intermediate.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049341#molecular-formula-and-weight-of-r-3-hydroxytetrahydrofuran]

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